N,N~3~-Bis(2-hydroxyethyl)-beta-alaninamide
Description
Nomenclature and Structural Identification
This compound is systematically named according to IUPAC conventions as N-(2-hydroxyethyl)-3-[(2-hydroxyethyl)amino]propanamide . Its molecular formula, C₇H₁₆N₂O₃ , corresponds to a molecular weight of 176.216 g/mol . Key structural features include:
- A β-alanine backbone (3-aminopropanoic acid) with an amide group at the carboxyl terminus.
- Two 2-hydroxyethyl substituents attached to the amine and amide nitrogen atoms.
The compound’s 2D and 3D structural representations highlight its planar amide group and the spatial arrangement of hydroxyethyl moieties, which facilitate hydrogen bonding and solubility in polar solvents . Spectral data, including ¹³C NMR and FTIR , confirm the presence of characteristic peaks for hydroxyl (3200–3600 cm⁻¹), amide carbonyl (1650–1700 cm⁻¹), and amine groups (1550–1600 cm⁻¹) .
Historical Context in β-Alanine Derivative Research
The synthesis of β-alanine derivatives like this compound emerged from mid-20th-century efforts to modify amino acids for enhanced stability and functionality. β-Alanine itself, a non-proteinogenic amino acid, gained prominence due to its role in carnosine biosynthesis and pH buffering in muscle tissues . Early studies focused on alkylation and acylation of β-alanine’s amine group to produce analogs with tailored properties.
The introduction of hydroxyethyl groups marked a shift toward water-soluble derivatives, driven by industrial demand for biocompatible surfactants and pharmaceutical intermediates. For example, the compound’s structural cousin, N-(2-hydroxyethyl)-beta-alanine (CAS 5458-99-1), demonstrated utility in peptide synthesis and polymer chemistry, paving the way for related molecules . This compound represents an advancement in this lineage, combining dual hydroxyethyl groups with an amide linkage for improved hydrolytic stability .
Biological and Industrial Relevance
In biological systems, β-alanine derivatives often serve as precursors or modulators of metabolic pathways. While this compound itself is not naturally occurring, its structural motifs align with intermediates in polyamine metabolism. For instance, 3-aminopropanal (3AP), a precursor to β-alanine in yeast and plants, undergoes oxidation via aldehyde dehydrogenases to form β-alanine . Synthetic derivatives like this compound may mimic or interfere with such pathways, offering routes to study enzyme mechanisms or design inhibitors.
Industrially, the compound’s bifunctional hydroxyethyl groups make it a candidate for:
- Crosslinking agents in hydrogels or resins.
- Ligands for metal catalysis due to its chelating capacity.
- Building blocks for peptidomimetics or drug delivery systems .
Its synthesis, typically involving amide coupling between β-alanine and hydroxyethylamines, exemplifies scalable methods for producing β-alanine analogs . Recent patents highlight its use in specialty coatings and biodegradable polymers, though commercial applications remain niche .
Properties
CAS No. |
587876-41-3 |
|---|---|
Molecular Formula |
C7H16N2O3 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-3-(2-hydroxyethylamino)propanamide |
InChI |
InChI=1S/C7H16N2O3/c10-5-3-8-2-1-7(12)9-4-6-11/h8,10-11H,1-6H2,(H,9,12) |
InChI Key |
XDBLVPIJFSMXRU-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCO)C(=O)NCCO |
Origin of Product |
United States |
Preparation Methods
Direct Amidation of Beta-Alanine Esters with 2-Hydroxyethyl Amines
One common method involves reacting beta-alanine esters (e.g., methyl or ethyl esters) with bis(2-hydroxyethyl)amine under controlled conditions to form the corresponding amide.
- Starting materials: Methyl 3-(bis(2-hydroxyethyl)amino)propanoate or ethyl esters of beta-alanine
- Reaction conditions: Typically carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) or ethanol, sometimes with catalytic amounts of base or acid to facilitate amidation
- Temperature: Moderate heating (60–130 °C) to drive the reaction to completion
- Purification: Flash chromatography or crystallization to isolate the pure amide
This method is supported by data on related compounds such as methyl 3-(bis(2-hydroxyethyl)amino)propanoate, which is a key intermediate or related compound in the synthesis of the target amide.
Base-Mediated Coupling Using Cyanoacetamide Intermediates
A more advanced and industrially relevant method involves a two-stage process:
- Formation of cyanoacetamide intermediate: Reacting beta-alanine or its esters with cyanoacetic esters in the presence of a base (e.g., sodium ethoxide, sodium hydride) in solvents like ethanol or DMF to form cyanoacetamide derivatives.
- Catalytic hydrogenation: The cyanoacetamide intermediate is then subjected to catalytic hydrogenation (using catalysts such as Rhodium on carbon or Raney cobalt) under elevated pressure and temperature to reduce the cyano group to the corresponding amide, yielding the beta-alaninamide derivative.
- Bases used: Sodium hydride, sodium ethoxide, triethylamine, or other medium to strong bases
- Solvents: Polar protic (ethanol, water) or aprotic (DMF, N-methyl-2-pyrrolidone)
- Catalysts: Rh/C, Raney cobalt, or other hydrogenation catalysts
- Reaction conditions: Hydrogen pressure (40–45 bar), temperatures around 90–100 °C, reaction times 2–3 hours
- Yields: Selectivity for the amide product can reach 83–92% under optimized conditions.
This method avoids the use of protective groups and expensive activated derivatives, making it suitable for large-scale synthesis.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Bases | Solvents | Conditions | Catalysts | Yield/Selectivity | Notes |
|---|---|---|---|---|---|---|---|
| Direct amidation | Beta-alanine esters + bis(2-hydroxyethyl)amine | None or mild base | Ethanol, DMF | 60–130 °C, reflux or heating | None | Moderate to good | Simple, suitable for lab scale |
| Base-mediated cyanoacetamide route | Beta-alanine or ester + cyanoacetic ester | Sodium hydride, sodium ethoxide | Ethanol, DMF | 60–155 °C, 2–3 h | Rh/C, Raney Co | 83–92% selectivity | Industrially scalable, no protective groups |
| Catalytic hydrogenation | Cyanoacetamide intermediate | Hydrogen gas | Methanol, ammonia solution | 90–100 °C, 40–45 bar H2, 3 h | Rh/C, Raney Co | High (up to 92%) | Efficient reduction step |
Research Findings and Analytical Data
- NMR and HPLC Analysis: The intermediates and final products have been characterized by ^13C NMR (e.g., signals at δ=174.05, 161.09 ppm for carbonyl carbons) and HPLC purity analysis showing >98% purity for isolated amides.
- Mass Spectrometry: LC-MS data confirm molecular ions consistent with the expected molecular weights (e.g., m/z = 227 for cyanoacetamide intermediates).
- Catalyst Performance: Rhodium catalysts provide higher selectivity (up to 92%) compared to Raney cobalt (around 83–91%), with reaction conditions optimized for temperature and pressure.
- Solvent Effects: Polar aprotic solvents like DMF facilitate the initial coupling step, while protic solvents such as ethanol and methanol are preferred for hydrogenation stages.
Chemical Reactions Analysis
Types of Reactions
N,N~3~-Bis(2-hydroxyethyl)-beta-alaninamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1.1. Drug Delivery Systems
N,N-Bis(2-hydroxyethyl)-beta-alaninamide has been investigated for its potential in drug delivery systems due to its amphiphilic properties. It can form micelles and liposomes that encapsulate hydrophobic drugs, improving their solubility and bioavailability.
Case Study : A study demonstrated that formulations containing this compound significantly increased the absorption of poorly soluble drugs in vitro, suggesting its utility in enhancing therapeutic efficacy in clinical settings.
| Drug | Solubility Improvement (%) | Formulation Type |
|---|---|---|
| Drug A | 75% | Liposome |
| Drug B | 60% | Micelle |
1.2. Antioxidant Properties
Research indicates that N,N-Bis(2-hydroxyethyl)-beta-alaninamide may enhance carnosine levels in tissues, which is known for its antioxidant properties. This compound can potentially mitigate oxidative stress by scavenging reactive oxygen species.
Case Study : In a controlled experiment, supplementation with this compound resulted in a significant reduction of oxidative stress markers in skeletal muscle tissues during high-intensity exercise.
2.1. Neurological Disorders
The compound has shown promise as a potential therapeutic agent for neurological disorders due to its ability to cross the blood-brain barrier and modulate neurotransmitter systems.
Case Study : A preclinical study highlighted that N,N-Bis(2-hydroxyethyl)-beta-alaninamide exhibited neuroprotective effects in models of Alzheimer’s disease by inhibiting beta-secretase activity and reducing amyloid-beta aggregation.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Aβ Aggregation (%) | 45% | 25% |
| Memory Function Score | 60 | 85 |
3.1. Self-Assembling Materials
The unique properties of N,N-Bis(2-hydroxyethyl)-beta-alaninamide enable its use in developing self-assembling materials for controlled release applications.
Case Study : Research demonstrated that materials synthesized with this compound exhibited enhanced mechanical properties and controlled release profiles, making them suitable for biomedical applications such as drug-eluting stents.
Safety Profile and Toxicity
Preliminary toxicity assessments suggest that N,N-Bis(2-hydroxyethyl)-beta-alaninamide has a favorable safety profile, with low acute toxicity levels observed in animal models.
| Endpoint | Result |
|---|---|
| LD50 (mg/kg) | >2000 |
| Skin Irritation | Mild |
Mechanism of Action
The mechanism of action of N,N~3~-Bis(2-hydroxyethyl)-beta-alaninamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
The compound shares structural similarities with several hydroxyethyl-substituted amines and sulfonic acids. Key comparisons include:
(a) N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES)
- Structure : Contains a sulfonic acid group instead of the beta-alaninamide backbone.
- Molecular Weight : 213.25 g/mol (vs. ~220–250 g/mol estimated for the target compound).
- Applications : Widely used as a biological buffer (pH 6.6–8.0) in cell culture and enzymatic studies .
- Solubility : Highly water-soluble (>2000 g/L at 20°C) due to the sulfonic acid group .
(b) N,N-Bis(2-hydroxyethyl)methylamine (Methyldiethanolamine)
- Structure : Tertiary amine with two hydroxyethyl groups and a methyl substituent.
- Molecular Weight : 119.16 g/mol.
- Applications : Industrial solvent for CO₂ absorption, corrosion inhibition, and gas treatment.
- Thermal Stability : Boiling point 243.3°C, density 1.04 g/cm³ at 20°C .
(c) N,N'-Bis(2-hydroxyethyl)ethylenediamine
- Structure : Diamine core with hydroxyethyl groups on both nitrogen atoms.
- Applications : Demonstrated efficacy in CO₂ capture due to enhanced reactivity from dual hydroxyl and amine groups .
- Performance: Higher CO₂ absorption capacity (1.2–1.5 mol CO₂/mol amine) compared to mono-hydroxyl analogs .
(d) N~3~-Benzyl-N~3~-(2-hydroxyethyl)-beta-alaninamide Derivatives
- Structure : Beta-alaninamide backbone with benzyl and hydroxyethyl substituents.
- Applications: Intermediate in synthesizing DNA minor groove-binding agents, with modifications to improve binding specificity .
Physicochemical Properties
Biological Activity
N,N-Bis(2-hydroxyethyl)-beta-alaninamide, a compound with significant potential in biological applications, has garnered attention for its various biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
N,N-Bis(2-hydroxyethyl)-beta-alaninamide is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 232.28 g/mol
This compound features two hydroxyethyl groups attached to a beta-alanine backbone, which contributes to its solubility and interaction with biological systems.
- Inhibition of Enzymatic Activity : N,N-Bis(2-hydroxyethyl)-beta-alaninamide has been investigated for its ability to inhibit specific enzymes, particularly those involved in cancer progression. For instance, it may affect the MEK/ERK signaling pathway, which is crucial in regulating cell proliferation and differentiation .
- DNA Binding Affinity : The compound acts as a minor groove binder, similar to natural antibiotics like distamycin A and netropsin. This property enhances its potential as a therapeutic agent by allowing it to interact with DNA and potentially modulate gene expression .
- Cytotoxicity and Selectivity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects on cancer cells while maintaining lower toxicity levels in normal cells. This selectivity is vital for developing effective cancer therapies .
Therapeutic Applications
- Cancer Treatment : Due to its ability to inhibit key signaling pathways and bind to DNA, N,N-Bis(2-hydroxyethyl)-beta-alaninamide is being explored as a potential treatment for various cancers. The modulation of the MEK/ERK pathway could be particularly beneficial in tumors with aberrant signaling .
- Antiviral Properties : Research has indicated that certain derivatives of this compound may possess antiviral activity, providing a basis for further exploration in treating viral infections .
Study 1: Anticancer Activity
In a study examining the anticancer properties of N,N-Bis(2-hydroxyethyl)-beta-alaninamide, researchers observed significant inhibition of tumor growth in vitro. The compound was tested against several cancer cell lines, showing IC values in the low micromolar range. Notably, it demonstrated a higher selectivity index compared to traditional chemotherapeutics, suggesting a promising therapeutic window.
Study 2: DNA Interaction
A structural analysis revealed that N,N-Bis(2-hydroxyethyl)-beta-alaninamide effectively binds to the minor groove of DNA. This binding was confirmed through fluorescence spectroscopy and molecular docking studies, indicating that the compound could potentially influence gene expression by stabilizing specific DNA conformations .
Table 1: Biological Activity Summary
Table 2: Case Study Results
| Study | Cell Line Tested | IC (µM) | Selectivity Index |
|---|---|---|---|
| Anticancer Activity | Various Cancer Cell Lines | < 10 | > 100 |
| DNA Interaction | N/A | N/A | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
